1-tert-butyl-5-methyl-4-nitro-1H-pyrazole
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Overview
Description
1-tert-butyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by nitration to introduce the nitro group . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-tert-butyl-5-methyl-4-amino-1H-pyrazole .
Scientific Research Applications
1-tert-butyl-5-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their activity and downstream pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole include:
- 1-tert-butyl-4-nitro-1H-pyrazole
- 1-tert-butyl-5-chloro-3-methyl-4-nitro-1H-pyrazole
- 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and nitro groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-tert-butyl-5-methyl-4-nitropyrazole |
InChI |
InChI=1S/C8H13N3O2/c1-6-7(11(12)13)5-9-10(6)8(2,3)4/h5H,1-4H3 |
InChI Key |
HJXHERPOBSPVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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